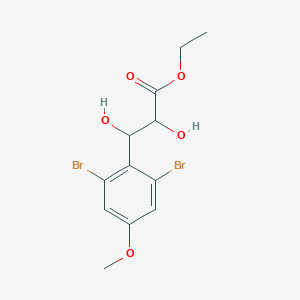

Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate

Description

Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate is a synthetic ester derivative featuring a dihydroxypropanoate backbone substituted with a 2,6-dibromo-4-methoxyphenyl group. The presence of bromine atoms and a methoxy group on the aromatic ring enhances its electrophilic character, which may influence reactivity in cross-coupling reactions or enzyme inhibition studies.

Properties

IUPAC Name |

ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Br2O5/c1-3-19-12(17)11(16)10(15)9-7(13)4-6(18-2)5-8(9)14/h4-5,10-11,15-16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDGDHNOYFADOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=C(C=C(C=C1Br)OC)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Br2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate typically involves the esterification of 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The dihydroxy groups can be oxidized to form diketones.

Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as flame retardants.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine atoms and dihydroxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a core dihydroxypropanoate ester structure with analogs described in and . Key differences include:

- Ester Group: The ethyl ester in the target compound contrasts with benzyl or methyl esters in analogs (e.g., Benzyl 3-O-tert-butyldiphenylsilyl-(2R)-2-O-[...] in and Methyl (2S,3R)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dihydroxypropanoate in ). Ethyl esters generally exhibit intermediate polarity and hydrolytic stability compared to methyl (more polar) or benzyl (bulkier, more lipophilic) esters.

- Aromatic Substituents: The 2,6-dibromo-4-methoxyphenyl group introduces steric bulk and electron-withdrawing effects distinct from the dihydrobenzo[b][1,4]dioxin or benzyl-protected glucopyranosyl moieties in analogs .

Table 1: Structural Comparison

Physicochemical Properties

- Polarity : The ethyl ester and bromine substituents likely render the target compound less polar than methyl esters () but more polar than benzyl-protected analogs ().

- Stability: Bromine substituents may enhance stability toward oxidation compared to methoxy or benzylidene-protected glucopyranosyl groups in .

Biological Activity

Ethyl 3-(2,6-dibromo-4-methoxyphenyl)-2,3-dihydroxypropanoate is a compound of significant interest due to its potential biological activities. This article explores the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C12H14Br2O4

- Molecular Weight: 356.05 g/mol

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antioxidant Activity: Studies have indicated that this compound can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial in preventing cellular damage and may contribute to its therapeutic effects in diseases related to oxidative stress.

- Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.

- Antimicrobial Activity: Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. This activity could be beneficial in developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

- Modulation of Signaling Pathways: this compound may interact with signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammation and immune response.

- Interaction with Cellular Receptors: The compound's structure suggests potential interactions with various receptors that mediate biological responses.

Case Studies

-

Study on Antioxidant Activity:

A study conducted on the antioxidant properties of this compound demonstrated a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls. This reduction indicates decreased lipid peroxidation and oxidative stress . -

Anti-inflammatory Research:

In an animal model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory cytokines (IL-1β and TNF-α) compared to untreated groups. Histological analysis showed less joint damage in treated animals . -

Antimicrobial Efficacy:

A recent study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Data Summary Table

Q & A

Q. What experimental design optimizes regioselective bromination in the presence of competing reactive sites (e.g., methoxy vs. phenyl groups)?

- Methodological Answer : Use a 2 factorial design varying temperature, solvent polarity, and brominating agent concentration. Analyze outcomes via LC-MS to quantify product ratios. Statistical tools (e.g., ANOVA) can identify dominant factors, with follow-up DFT calculations to model transition-state energies .

Q. How to analyze hydrogen-bonding networks in the crystal lattice using graph-set theory?

- Methodological Answer : Generate hydrogen-bond descriptors (e.g., D, C, R motifs) using Mercury or Platon . Apply Etter’s graph-set rules to categorize chains, rings, and intramolecular interactions. Correlate with packing efficiency via void volume analysis .

Q. What strategies mitigate oxidation of the dihydroxypropanoate moiety during storage?

- Methodological Answer : Test inert-atmosphere storage (argon/vacuum) vs. antioxidant additives (e.g., BHT). Monitor degradation via accelerated stability studies (40°C/75% RH) with periodic HPLC-UV and FTIR to track carbonyl or hydroxyl group changes .

Q. How to validate computational models (e.g., DFT) against experimental data for this compound’s conformational flexibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.